Telbivudine

Descripción

This compound is a synthetic thymidine nucleoside analog with specific activity against the hepatitis B virus. This compound is orally administered, with good tolerance, lack of toxicity and no dose-limiting side effects.

This compound is a Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound is as a Nucleoside Reverse Transcriptase Inhibitor.

This compound is a nucleoside analogue and antiviral inhibitor of hepatitis B virus (HBV) replication which is used alone and in combination with other agents in the therapy of the hepatitis B. This compound does not appear to be a significant cause of drug induced liver injury, but can be associated with flares of the underlying hepatitis B either during therapy or upon withdrawal.

This compound is a synthetic thymidine nucleoside analogue with antiviral activity highly specific for the treatment of hepatitis B virus (HBV). Intracellularly, this compound is phosphorylated to its active metabolite, this compound triphosphate. The dideoxy this compound triphosphate competes with thymidine for incorporation into viral DNA, thereby causing DNA chain termination and inhibiting the function of HBV DNA polymerase (reverse transcriptase). This results in the blockade of HBV DNA replication and viral propagation.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 3 approved and 2 investigational indications. This drug has a black box warning from the FDA.

A thymidine derivative and antiviral agent that inhibits DNA synthesis by HEPATITIS B VIRUS and is used for the treatment of CHRONIC HEPATITIS B.

See also: Zidovudine (related); Stavudine (related).

Propiedades

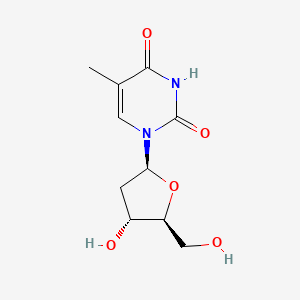

IUPAC Name |

1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187813 | |

| Record name | Telbivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water (>20 mg/mL), 6.68e+01 g/L | |

| Record name | Telbivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3424-98-4 | |

| Record name | Telbivudine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3424-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telbivudine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telbivudine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telbivudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 1-(2-deoxy-β-L-erythro-pentofuranosyl)-5-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELBIVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OC4HKD3SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Telbivudine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015394 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Telbivudine's Mechanism of Action Against Hepatitis B Virus Polymerase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telbivudine, a synthetic thymidine nucleoside analog, is a potent and selective inhibitor of the hepatitis B virus (HBV) DNA polymerase.[1][2][3] Its mechanism of action is multifaceted, involving intracellular phosphorylation to its active triphosphate form, competitive inhibition of the viral polymerase, and subsequent termination of the growing viral DNA chain.[2][4][5] This technical guide provides a comprehensive overview of the molecular interactions and biochemical processes that underpin this compound's antiviral activity against HBV. It includes a summary of its inhibitory effects, detailed experimental methodologies for key assays, and visual representations of the critical pathways and workflows involved in its characterization.

Introduction

Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications such as cirrhosis and hepatocellular carcinoma.[1] Nucleos(t)ide analogs (NAs) are a cornerstone of antiviral therapy for chronic hepatitis B, and this compound has been a notable agent in this class.[1][6] Understanding the precise mechanism by which this compound inhibits the HBV polymerase is crucial for optimizing its clinical use, managing the emergence of drug resistance, and guiding the development of next-generation antiviral agents.

This compound is the L-enantiomer of the natural nucleoside thymidine.[3] Its antiviral activity is highly specific to HBV, with minimal inhibition of human DNA polymerases, which contributes to its favorable safety profile.[1] This guide will delve into the core aspects of this compound's mechanism of action, providing the detailed information required by researchers and drug development professionals.

Molecular Mechanism of Action

This compound's journey from an inactive prodrug to a potent viral inhibitor involves several key steps within the host hepatocyte.

Cellular Uptake and Intracellular Phosphorylation

Following oral administration, this compound is absorbed and transported into hepatocytes.[2] Inside the cell, it undergoes a three-step phosphorylation process mediated by host cellular kinases to form its active moiety, this compound 5'-triphosphate (LdT-TP).[2][7] This metabolic activation is a prerequisite for its antiviral activity.

Competitive Inhibition of HBV DNA Polymerase

This compound 5'-triphosphate acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase).[2][7] Structurally, it mimics the natural substrate, deoxythymidine triphosphate (dTTP). This structural similarity allows LdT-TP to bind to the active site of the viral polymerase.[2] By competing with the endogenous dTTP pool, LdT-TP effectively reduces the rate of viral DNA synthesis.

Incorporation and DNA Chain Termination

Once bound to the HBV polymerase, this compound 5'-triphosphate can be incorporated into the nascent viral DNA strand.[2][4] However, unlike the natural deoxythymidine, this compound lacks a 3'-hydroxyl group on its sugar moiety. The absence of this critical functional group makes the formation of a phosphodiester bond with the subsequent nucleotide impossible.[2] This leads to the immediate and obligate termination of the elongating DNA chain, a process known as chain termination.[1]

Preferential Inhibition of Second Strand Synthesis

A distinguishing feature of this compound's mechanism is its preferential inhibition of the second strand of HBV DNA synthesis.[1][3] The HBV genome is a partially double-stranded DNA molecule that replicates via an RNA intermediate. The synthesis of the first (negative) DNA strand is RNA-dependent, while the synthesis of the second (positive) DNA strand is DNA-dependent. This compound exhibits a more potent inhibitory effect on the DNA-dependent DNA synthesis phase.[1]

Quantitative Data on Antiviral Efficacy

The antiviral potency of this compound has been quantified through various in vitro and clinical studies. While specific IC50 and Ki values for the triphosphate form are not consistently reported across the literature, the following tables summarize key findings on its efficacy against wild-type and resistant HBV strains.

| Parameter | Value | Assay System | Reference |

| EC50 (Wild-Type HBV) | Not explicitly stated in search results | Cell-based assays | |

| Ki (this compound-TP vs. dTTP) | Not explicitly stated in search results | Enzyme inhibition assays |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

| HBV Mutant | Fold Change in EC50 vs. Wild-Type | Cross-Resistance | Reference |

| M204V | Active | No cross-resistance with lamivudine M204V single mutant noted | [8] |

| M204I | >1000 | High-level resistance | [8] |

| L180M + M204V | Inactive | Cross-resistance with lamivudine | [8] |

| N236T (Adefovir resistance) | 0.5 | No cross-resistance | [8] |

| A181V (Adefovir resistance) | 1.0 | No cross-resistance | [8] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a series of well-established in vitro and cell-based assays.

In Vitro HBV Polymerase Inhibition Assay (Endogenous Polymerase Assay)

This assay directly measures the inhibitory effect of this compound triphosphate on the enzymatic activity of the HBV polymerase.

Principle: Isolated HBV core particles, which contain the active polymerase and the viral DNA template, are incubated with deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP, in the presence or absence of the inhibitor. The incorporation of the radiolabel into newly synthesized viral DNA is quantified to determine the level of polymerase inhibition.

Detailed Methodology:

-

Isolation of HBV Core Particles:

-

Transfect a human hepatoma cell line (e.g., HepG2) with an HBV-expressing plasmid.

-

Lyse the cells and isolate the cytoplasmic fraction containing HBV core particles by ultracentrifugation through a sucrose cushion.

-

-

Polymerase Reaction:

-

Resuspend the isolated core particles in a reaction buffer containing Tris-HCl, MgCl₂, DTT, and non-ionic detergents.

-

Add a mixture of dATP, dGTP, dCTP, and radiolabeled [α-³²P]dTTP.

-

For the experimental group, add varying concentrations of this compound 5'-triphosphate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).

-

-

DNA Extraction and Analysis:

-

Stop the reaction by adding EDTA.

-

Treat with proteinase K and SDS to release the viral DNA.

-

Extract the DNA using phenol-chloroform and precipitate with ethanol.

-

Analyze the radiolabeled DNA products by agarose gel electrophoresis and autoradiography.

-

-

Data Analysis:

-

Quantify the radioactivity in the DNA bands using a phosphorimager.

-

Calculate the percentage of inhibition at each drug concentration and determine the IC50 value.

-

Cell-Based Antiviral Assay (HepG2.2.15 Assay)

This assay evaluates the overall antiviral activity of this compound in a cellular context, encompassing its uptake, phosphorylation, and inhibition of viral replication.

Principle: The HepG2.2.15 cell line is a stable human hepatoblastoma cell line that constitutively produces HBV virions.[9] These cells are treated with this compound, and the reduction in extracellular HBV DNA is measured to determine the drug's antiviral efficacy.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture HepG2.2.15 cells in a suitable medium (e.g., DMEM with fetal bovine serum) in 96-well plates.[10][11]

-

Once the cells reach a desired confluency, replace the medium with fresh medium containing serial dilutions of this compound. Include a no-drug control.

-

Incubate the cells for a specified period (e.g., 6-9 days), with media and drug changes every few days.

-

-

Quantification of Extracellular HBV DNA:

-

Collect the cell culture supernatant at the end of the treatment period.

-

Isolate viral particles from the supernatant by precipitation with polyethylene glycol (PEG).

-

Lyse the viral particles to release the HBV DNA.

-

Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.[12][13]

-

-

Cytotoxicity Assay:

-

Concurrently, assess the cytotoxicity of this compound on the HepG2.2.15 cells using a standard method like the MTT or neutral red uptake assay to ensure that the observed antiviral effect is not due to cell death.[9]

-

-

Data Analysis:

-

Calculate the percentage of reduction in HBV DNA levels for each drug concentration compared to the no-drug control.

-

Determine the EC50 value (the concentration at which 50% of viral replication is inhibited).

-

Determine the CC50 value (the concentration at which 50% of cell viability is reduced) from the cytotoxicity assay.

-

Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window of the drug.

-

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound's Action

Caption: Intracellular activation and mechanism of action of this compound.

Experimental Workflow for Characterizing this compound's Activity

Caption: Workflow for the preclinical characterization of this compound.

Resistance to this compound

The long-term efficacy of this compound can be compromised by the emergence of drug-resistant HBV variants. The primary mutations associated with this compound resistance occur in the reverse transcriptase domain of the HBV polymerase gene.

-

M204I Mutation: This is the most common mutation conferring high-level resistance to this compound.[8]

-

L180M + M204V: This combination of mutations, which also confers resistance to lamivudine, leads to cross-resistance with this compound.[8]

Monitoring for the emergence of these resistance mutations is a critical aspect of managing patients on long-term this compound therapy.

Conclusion

This compound exerts its anti-HBV effect through a well-defined mechanism of action that involves intracellular activation, competitive inhibition of the viral polymerase, and obligate chain termination of viral DNA synthesis.[1][2] Its preferential activity against the second strand synthesis is a notable characteristic.[1][3] A thorough understanding of its mechanism, coupled with knowledge of its resistance profile, is essential for its effective clinical application and for the ongoing research and development of more potent and durable therapies for chronic hepatitis B. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel anti-HBV compounds.

References

- 1. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Current Nucleos(t)ide Analogue Therapy for Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound, a nucleoside analog inhibitor of HBV polymerase, has a different in vitro cross-resistance profile than the nucleotide analog inhibitors adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]

- 13. Rapid and sensitive method for the detection of serum hepatitis B virus DNA using the polymerase chain reaction technique - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Profile of Telbivudine: An In-depth Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Telbivudine, a potent nucleoside analogue reverse transcriptase inhibitor for the treatment of chronic hepatitis B. The following sections detail its mechanism of action, in vitro and in vivo antiviral activity, and key pharmacokinetic parameters across various preclinical models, supplemented with detailed experimental protocols and visualizations to support drug development and research endeavors.

Mechanism of Action

This compound is a synthetic L-nucleoside analogue of thymidine.[1][2] Following administration, it is phosphorylated by cellular kinases to its active triphosphate form, this compound 5'-triphosphate.[3][4] This active metabolite competitively inhibits the hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxythymidine triphosphate.[2][3] Incorporation of this compound 5'-triphosphate into the elongating viral DNA chain leads to premature chain termination, thereby halting HBV replication.[2][3] A key feature of this compound's mechanism is its preferential inhibition of second-strand DNA synthesis.[5]

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular_Kinases [label="Cellular Kinases"]; Telbivudine_TP [label="this compound 5'-Triphosphate\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HBV_DNA_Polymerase [label="HBV DNA Polymerase\n(Reverse Transcriptase)"]; Viral_DNA_Synthesis [label="Viral DNA Synthesis"]; Chain_Termination [label="Chain Termination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition_Replication [label="Inhibition of HBV Replication", fillcolor="#FBBC05", fontcolor="#202124"];

This compound -> Cellular_Kinases [label="Phosphorylation"]; Cellular_Kinases -> Telbivudine_TP; Telbivudine_TP -> HBV_DNA_Polymerase [label="Competitive\nInhibition"]; HBV_DNA_Polymerase -> Viral_DNA_Synthesis [style=dashed]; Telbivudine_TP -> Viral_DNA_Synthesis [label="Incorporation into\nviral DNA"]; Viral_DNA_Synthesis -> Chain_Termination [color="#EA4335"]; Chain_Termination -> Inhibition_Replication; }

Caption: Mechanism of action of this compound.

Pharmacodynamics: In Vitro and In Vivo Antiviral Activity

This compound demonstrates potent and selective antiviral activity against HBV and other hepadnaviruses in various preclinical models.

In Vitro Antiviral Activity

The in vitro antiviral potency of this compound is typically assessed in HBV-expressing human hepatoma cell lines, most commonly the HepG2 2.2.15 cell line.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Cell Line | IC₅₀ (μM) | CC₅₀ (μM) | Therapeutic Index (CC₅₀/IC₅₀) | Reference |

| HepG2 2.2.15 | 0.19 | >2000 | >10526 | [1] |

| Primary Duck Hepatocytes (DHBV) | 0.18 | Not Reported | Not Reported | [5] |

| Human Peripheral Blood Mononuclear Cells | Not Applicable | >200 | Not Applicable | [5] |

IC₅₀ (50% inhibitory concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the drug that causes a 50% reduction in cell viability.

In Vivo Antiviral Efficacy

The woodchuck model of chronic hepatitis B (chronically infected with woodchuck hepatitis virus, WHV) is a key preclinical model for evaluating the in vivo efficacy of anti-HBV agents.

In woodchucks chronically infected with WHV, oral administration of this compound at a dose of 10 mg/kg/day for 4 to 6 weeks resulted in a significant reduction in serum WHV DNA levels, with a decrease of up to 8 log₁₀ genome equivalents per milliliter.[2][5]

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats, cynomolgus monkeys, and woodchucks.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose | Route | Cₘₐₓ (µg/mL) | Tₘₐₓ (h) | AUC (µg·h/mL) | t₁/₂ (h) | Bioavailability (%) | Reference |

| Rat | 10 mg/kg | IV | - | - | - | - | - | [6] |

| 10 mg/kg | Oral | - | - | - | - | - | [6] | |

| Cynomolgus Monkey | 10 mg/kg | IV | - | - | - | - | - | [1][6] |

| 10 mg/kg | Oral | - | - | - | - | 68 | [1] |

Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve. t₁/₂: Elimination half-life. Note: Specific quantitative PK data for rats and woodchucks beyond bioavailability in monkeys is limited in the public domain.

Preclinical studies in cynomolgus monkeys have shown that this compound is well absorbed orally, with a bioavailability of 68%.[1] Renal clearance is the primary route of elimination.[1] A mass balance study in rats using ¹⁴C-labeled this compound indicated no major metabolites in plasma or urine, suggesting that the drug is primarily excreted unchanged.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Antiviral Assay (HepG2 2.2.15 Cells)

This assay is fundamental for determining the in vitro potency of antiviral compounds against HBV.

Start [label="Start: Seed HepG2 2.2.15 cells\nin 96-well plates", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate for 24h\n(Cell Adherence)"]; Treat [label="Treat cells with serial dilutions\nof this compound"]; Incubate2 [label="Incubate for 6-9 days"]; Collect [label="Collect cell culture supernatant"]; Extract [label="Extract HBV DNA"]; Quantify [label="Quantify HBV DNA\n(qPCR)"]; Analyze [label="Analyze data to determine IC₅₀", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Collect; Collect -> Extract; Extract -> Quantify; Quantify -> Analyze; }

Caption: In Vitro Antiviral Assay Workflow.

Protocol:

-

Cell Culture: Maintain HepG2 2.2.15 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 200 µg/mL G418.

-

Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (another known anti-HBV drug).

-

Incubation: Incubate the plates for 6 to 9 days, with medium changes as required.

-

Sample Collection: Collect the cell culture supernatant for quantification of extracellular HBV DNA.

-

HBV DNA Extraction and Quantification: Extract viral DNA from the supernatant using a commercial kit. Quantify HBV DNA levels using a validated real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of HBV DNA reduction against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (HepG2 Cells)

This assay is performed to assess the potential toxicity of the compound to the host cells.

Protocol:

-

Cell Seeding: Seed HepG2 cells in 96-well plates.

-

Compound Treatment: Treat the cells with the same concentrations of this compound as used in the antiviral assay.

-

Incubation: Incubate the plates for the same duration as the antiviral assay.

-

Cell Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding MTT reagent to the wells, incubating, and then solubilizing the formazan crystals. The absorbance is read on a plate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve of cell viability versus drug concentration.

In Vivo Antiviral Efficacy in the Woodchuck Model

Start [label="Select chronically WHV-infected\nwoodchucks", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Baseline [label="Collect baseline blood samples\n(WHV DNA levels)"]; Treat [label="Administer this compound orally\n(e.g., 10 mg/kg/day) for 4-6 weeks"]; Monitor [label="Monitor WHV DNA levels weekly"]; End [label="End of treatment:\nCollect final blood samples", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Baseline; Baseline -> Treat; Treat -> Monitor; Monitor -> End; }

Caption: Woodchuck Efficacy Study Workflow.

Protocol:

-

Animal Model: Use adult woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV).

-

Dosing: Administer this compound orally (e.g., by gavage) at the desired dose and frequency for the specified duration of the study.

-

Sample Collection: Collect blood samples at baseline and at regular intervals throughout the study.

-

WHV DNA Quantification: Isolate serum and quantify WHV DNA levels using a validated qPCR assay.

-

Data Analysis: Determine the reduction in viral load from baseline at various time points during and after treatment.

Analytical Method for this compound Quantification in Plasma

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in biological matrices.

Protocol:

-

Sample Preparation: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer).

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

-

Method Validation: Validate the assay for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. The linear range is typically from 10 to 10,000 ng/mL.[7]

Safety Pharmacology and Toxicology

Comprehensive safety pharmacology and toxicology studies have been conducted for this compound in various preclinical models.

-

Safety Pharmacology: In studies with cynomolgus monkeys and rats, this compound did not show any adverse effects on the central nervous, cardiovascular, or respiratory systems at single oral doses up to 2,000 mg/kg and 1,000 mg/kg, respectively.[5]

-

Acute and Chronic Toxicity: this compound was well-tolerated in rats and monkeys following single oral doses up to 2,000 mg/kg/day.[5] In repeat-dose toxicity studies of up to 9 months in monkeys and 6 months in rats, no significant target organ toxicity was observed at doses up to 3,000 mg/kg/day and 2,000 mg/kg/day, respectively.[5]

Conclusion

This compound exhibits a favorable preclinical profile characterized by potent and selective anti-HBV activity, a well-defined mechanism of action, and good oral bioavailability in non-rodent species. The established in vitro and in vivo models and methodologies described in this guide provide a robust framework for the continued research and development of novel anti-HBV therapeutics. The comprehensive preclinical data package for this compound has supported its successful clinical development and registration for the treatment of chronic hepatitis B.

References

- 1. Pharmacokinetics of this compound following Oral Administration of Escalating Single and Multiple Doses in Patients with Chronic Hepatitis B Virus Infection: Pharmacodynamic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The woodchuck as an animal model for pathogenesis and therapy of chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Dose-range Finding Toxicity of a Novel anti-HIV Active Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Nonclinical Safety Profile of this compound, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound in Subjects with Various Degrees of Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of In Vitro Assays of Cellular Toxicity in the Human Hepatic Cell Line HepG2 | Semantic Scholar [semanticscholar.org]

The Discovery and Synthesis of Telbivudine: A Technical Guide for Researchers

An In-depth Exploration of the Core Science Behind a Key Hepatitis B Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Telbivudine, a potent nucleoside analog for the treatment of chronic hepatitis B. The information is curated to serve as a valuable resource for professionals in the fields of virology, medicinal chemistry, and pharmaceutical development.

Introduction: The Emergence of a Stereoisomeric Approach

This compound, chemically known as β-L-2'-deoxythymidine (L-dT), is a synthetic L-nucleoside analog of the naturally occurring D-thymidine.[1][2] Its development marked a significant step in the treatment of chronic hepatitis B (CHB) by demonstrating that the unnatural L-enantiomer of a nucleoside could exhibit potent and selective antiviral activity.[1][2] Unlike its D-counterpart, this compound shows minimal interaction with human DNA polymerases, contributing to a favorable safety profile.[2] This guide will delve into the scientific journey of this compound, from its rational design and synthesis to its biological evaluation and clinical efficacy.

Chemical Synthesis of this compound

The synthesis of this compound, as a β-L-nucleoside, requires a stereocontrolled approach to ensure the correct enantiomeric form. One common strategy involves starting from an L-sugar precursor, such as L-ribose, or performing a stereochemical inversion of a more readily available D-nucleoside.

Experimental Protocol: Synthesis from 2'-Deoxy-β-D-thymidine

A representative synthetic route involves the inversion of stereochemistry at the C1' and C4' positions of 2'-deoxy-β-D-thymidine. This can be achieved through a series of protection, substitution, and deprotection steps.

Step 1: Di-O-p-toluenesulfonylation of 2'-deoxy-β-D-thymidine 2'-deoxy-β-D-thymidine is reacted with p-toluenesulfonyl chloride in anhydrous pyridine at a controlled temperature of -5 to 0 °C. The reaction mixture is then centrifuged and dried to yield 3',5'-di-O-p-toluenesulfonyl-β-D-thymidine.[3]

Step 2: Stereochemical Inversion via Nucleophilic Substitution The resulting di-O-tosylated intermediate is reacted with a nucleophile, such as potassium benzoate, in a solvent like dimethylformamide (DMF) at a temperature of 70-100 °C. This step proceeds with inversion of configuration at the C3' and C5' positions, leading to the formation of 3',5'-di-O-benzoyl-β-L-thymidine.[3]

Step 3: Deprotection to Yield this compound The benzoyl protecting groups are removed by hydrolysis, for example, using ammonia in methanol. This final step yields the desired product, this compound (β-L-2'-deoxythymidine).[3]

Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process involving key chemical transformations.

Mechanism of Action: A Chain Terminator of HBV DNA Synthesis

This compound exerts its antiviral effect by inhibiting the hepatitis B virus (HBV) DNA polymerase, a key enzyme in the viral replication cycle.[4]

Intracellular Activation and Inhibition of HBV Polymerase

-

Cellular Uptake and Phosphorylation: this compound is taken up by hepatocytes and is subsequently phosphorylated by cellular kinases to its active triphosphate form, this compound 5'-triphosphate.[4]

-

Competitive Inhibition: this compound 5'-triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA chain by the HBV DNA polymerase.[4]

-

Chain Termination: Once incorporated, the absence of a 3'-hydroxyl group on the L-sugar moiety of this compound prevents the formation of the next phosphodiester bond, leading to premature chain termination of the viral DNA.[4] This effectively halts HBV replication.

Notably, this compound preferentially inhibits the second-strand synthesis of HBV DNA (DNA-dependent DNA synthesis) over the first-strand synthesis (RNA-dependent DNA synthesis).[2]

Signaling Pathway of HBV Replication and this compound's Point of Intervention

The HBV replication cycle is a complex process that this compound effectively disrupts.

Preclinical and Clinical Data

A substantial body of preclinical and clinical data supports the efficacy and safety of this compound.

In Vitro Antiviral Activity

This compound has demonstrated potent and selective activity against HBV in various in vitro systems, most notably in the HepG2 2.2.15 cell line, which constitutively expresses HBV.

Table 1: In Vitro Anti-HBV Activity of this compound

| Compound | Cell Line | IC50 (µM) |

| This compound | HepG2 2.2.15 | 0.007[5] |

| Lamivudine | HepG2 2.2.15 | 0.03[5] |

| Adefovir | HepG2 2.2.15 | Not specified |

| Entecavir | HepG2 2.2.15 | 0.0007[5] |

Pharmacokinetic Properties

Pharmacokinetic studies in humans have characterized this compound's absorption, distribution, metabolism, and excretion profile.

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Tmax (hours) | ~1-3 | [2] |

| Protein Binding | Low | [2] |

| Metabolism | Minimal | [2] |

| Elimination | Primarily renal | [2] |

Clinical Efficacy: The GLOBE Trial and Comparative Studies

The pivotal Phase III GLOBE trial was a large, international, randomized, double-blind study that compared the efficacy and safety of this compound (600 mg/day) with Lamivudine (100 mg/day) over two years in patients with chronic hepatitis B.

Table 3: Key Efficacy Endpoints from the 2-Year GLOBE Trial

| Efficacy Endpoint (at 2 years) | This compound (n=680) | Lamivudine (n=687) | p-value | Reference |

| HBeAg-Positive Patients | ||||

| Therapeutic Response | 63% | 48% | <0.001 | [6] |

| HBV DNA < 300 copies/mL | 56% | 39% | <0.001 | [6] |

| ALT Normalization | 70% | 62% | - | [7] |

| HBeAg Seroconversion | 30% | 25% | - | [7] |

| HBeAg-Negative Patients | ||||

| Therapeutic Response | 78% | 66% | 0.007 | [6] |

| HBV DNA < 300 copies/mL | 82% | 57% | <0.001 | [6] |

Further studies have also compared this compound with Adefovir. In a 24-week study, this compound demonstrated a significantly greater reduction in HBV DNA compared to Adefovir (6.37 vs 5.11 log10 copies/mL; P < 0.01).[2]

Experimental Protocols

This section outlines the general methodologies for key experiments used in the evaluation of this compound.

In Vitro Anti-HBV Activity Assay (HepG2 2.2.15 Cell Line)

Objective: To determine the 50% effective concentration (EC50) of a compound against HBV replication.

Methodology:

-

Cell Culture: HepG2 2.2.15 cells are seeded in multi-well plates and allowed to adhere.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) and control compounds for a specified period (typically 6-9 days).[8]

-

Supernatant Collection and DNA Extraction: The cell culture supernatant is collected, and viral DNA is extracted.

-

HBV DNA Quantification: The amount of extracellular HBV DNA is quantified using real-time quantitative PCR (qPCR).[8]

-

Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits HBV DNA replication by 50% compared to the untreated control.

HBV DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory activity of the triphosphate form of a nucleoside analog against HBV DNA polymerase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HBV DNA polymerase is purified. The active triphosphate form of the nucleoside analog (e.g., this compound 5'-triphosphate) is synthesized. A DNA or RNA template-primer is prepared.

-

Inhibition Assay: The polymerase, template-primer, and a mixture of dNTPs (including a radiolabeled or fluorescently labeled nucleotide) are incubated in the presence of varying concentrations of the inhibitor triphosphate.

-

Detection of DNA Synthesis: The incorporation of the labeled nucleotide into the newly synthesized DNA strand is measured.

-

Data Analysis: The 50% inhibitory concentration (IC50) or the inhibition constant (Ki) is determined.

Preclinical Toxicology Studies

Objective: To evaluate the safety profile of a drug candidate before human clinical trials.

Methodology: A comprehensive battery of studies is conducted in at least two animal species (one rodent, one non-rodent) in compliance with Good Laboratory Practice (GLP) guidelines. These studies typically include:

-

Single-dose and repeat-dose toxicity studies: To determine the maximum tolerated dose and identify potential target organs of toxicity.[9]

-

Safety pharmacology studies: To assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).[9]

-

Genotoxicity studies: To evaluate the potential to damage genetic material.[10]

-

Carcinogenicity studies: To assess the potential to cause cancer with long-term exposure.[10]

-

Reproductive and developmental toxicity studies: To evaluate the effects on fertility and fetal development.[11]

Conclusion

This compound stands as a testament to the power of stereochemistry in drug design. Its discovery and development have provided a valuable therapeutic option for patients with chronic hepatitis B, offering potent viral suppression with a favorable safety profile. This technical guide has provided a detailed overview of the core scientific principles and data that underpin the success of this compound, offering a valuable resource for researchers and professionals dedicated to the ongoing fight against viral diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101362787B - Preparation method of this compound - Google Patents [patents.google.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Year GLOBE trial results: this compound Is superior to lamivudine in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two-Year Results from the GLOBE Trial in Patients with Hepatitis B: Greater Clinical and Antiviral Efficacy for this compound (LdT) vs Lamivudine [natap.org]

- 8. benchchem.com [benchchem.com]

- 9. Nonclinical Safety Profile of this compound, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nonclinical safety profile of this compound, a novel potent antiviral agent for treatment of hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comprehensive review of this compound in pregnant women with chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of Telbivudine Beyond Hepatitis B Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telbivudine, a synthetic L-nucleoside analogue of thymidine, is a potent and selective inhibitor of Hepatitis B Virus (HBV) DNA polymerase.[1] Its primary clinical application is in the management of chronic hepatitis B. This technical guide delves into the in vitro antiviral activity of this compound against a spectrum of viruses other than HBV, consolidating available data, outlining experimental methodologies, and visualizing key pathways. The current body of research indicates a highly selective activity profile for this compound. It notably lacks any direct inhibitory effect against Human Immunodeficiency Virus type 1 (HIV-1), a characteristic that is clinically significant for managing HBV/HIV co-infections.[2][3][4] Conversely, while not a direct-acting antiviral against Human Parvovirus B19 (B19V), this compound exhibits a novel host-oriented protective mechanism by mitigating virus-induced apoptosis.[5][6] There is a conspicuous absence of published in vitro studies evaluating this compound's efficacy against other significant viral pathogens, including herpesviruses, cytomegalovirus, and JC polyomavirus, highlighting a gap in the current understanding of its potential broader antiviral spectrum.

In Vitro Antiviral Activity Profile

The in vitro antiviral activity of this compound has been predominantly characterized against HIV-1 and, to a lesser extent, its effects have been studied in the context of Human Parvovirus B19 infection.

Human Immunodeficiency Virus type 1 (HIV-1)

Multiple independent in vitro studies have consistently demonstrated that this compound does not possess inhibitory activity against HIV-1 replication.[2][3][4] This lack of activity is observed across various wild-type and drug-resistant HIV-1 strains.[4] The 50% effective concentration (EC50) for this compound against HIV-1 is consistently reported at high micromolar concentrations, far exceeding clinically achievable plasma levels.[2][4] This selectivity is a key advantage in the treatment of HBV in patients co-infected with HIV, as it does not exert selective pressure that could lead to the emergence of HIV drug resistance.[2]

Table 1: In Vitro Anti-HIV-1 Activity of this compound

| Virus | Cell Line | Assay Type | EC50 (μM) | CC50 (μM) | Reference(s) |

| HIV-1 (Wild-Type & Drug-Resistant Strains) | Various | Not Specified | >100 | Not Specified | [2] |

| HIV-1 (Clinical Isolates) | Not Specified | Not Specified | >600 | >2000 | [4] |

Human Parvovirus B19 (B19V)

This compound's effect on Human Parvovirus B19 is not characterized by direct inhibition of viral replication.[7] Instead, it demonstrates a protective effect on host cells infected with B19V.[5][8] Specifically, this compound has been shown to reduce B19V-induced apoptosis and endothelial-to-mesenchymal transition in endothelial cells.[8] This protective mechanism is attributed to its ability to counteract the virus-induced downregulation of the Baculoviral Inhibitor of apoptosis Repeat-Containing protein 3 (BIRC3), thereby interfering with the apoptotic pathway.[6] While a direct and significant reduction in B19V DNA copy number has not been consistently observed, this host-centric mechanism presents a novel therapeutic avenue for mitigating B19V-associated pathologies.[8][7]

Table 2: In Vitro Effects of this compound on Human Parvovirus B19

| Virus | Cell Line | Effect | Quantitative Data | Reference(s) |

| Human Parvovirus B19 | Endothelial Colony-Forming Cells (ECFC) | Reduction of Apoptosis | 39% reduction in active caspase-3 | [5] |

| Human Parvovirus B19 | Early Outgrowth Endothelial Progenitor Cells (eo-EPC) | Reduction of Apoptosis | 40% reduction in active caspase-3 | [5] |

| Human Parvovirus B19 | Endothelial Colony-Forming Cells (ECFC) | Abrogation of BIRC3 Downregulation | p < 0.001 | [6] |

Other Viruses

As of the current literature, there are no published in vitro studies evaluating the antiviral activity of this compound against the following viruses:

-

Herpes Simplex Virus (HSV-1, HSV-2)

-

Varicella-Zoster Virus (VZV)

-

Epstein-Barr Virus (EBV)

-

Cytomegalovirus (CMV)

-

JC Polyomavirus (JCPyV)

This represents a significant knowledge gap and an area for future research to fully delineate the antiviral spectrum of this compound.

Experimental Protocols

This section details the methodologies employed in the key studies cited for determining the in vitro antiviral spectrum of this compound.

Anti-HIV-1 Activity Assay

The protocol for assessing the in vitro activity of this compound against HIV-1 typically involves the following steps:

-

Cells and Virus: Peripheral blood mononuclear cells (PBMCs) or established T-cell lines susceptible to HIV-1 infection are used. A panel of wild-type and drug-resistant HIV-1 laboratory strains or clinical isolates are propagated to create viral stocks.

-

Drug Susceptibility Assay:

-

Cells are seeded in 96-well plates.

-

Serial dilutions of this compound and control antiviral agents are added to the wells.

-

A standardized amount of HIV-1 is added to infect the cells.

-

The plates are incubated for a defined period (typically 5-7 days) to allow for viral replication.

-

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve.

-

Cytotoxicity Assay: To assess the toxicity of the compound, uninfected cells are exposed to the same serial dilutions of this compound. Cell viability is measured using assays such as the MTT or XTT assay to determine the 50% cytotoxic concentration (CC50).

Parvovirus B19 Anti-Apoptosis Assay

The methodology to evaluate the protective effects of this compound against B19V-induced apoptosis is as follows:

-

Cells and Virus: Human microvascular endothelial cells (HMEC-1) or circulating angiogenic cells like early outgrowth endothelial progenitor cells (eo-EPCs) and endothelial colony-forming cells (ECFCs) are used. A high-titer stock of Human Parvovirus B19 is prepared.

-

Experimental Procedure:

-

Cells are cultured in appropriate multi-well plates.

-

In some experimental setups, cells are pre-treated with this compound for a specific duration before infection.

-

Cells are then infected with B19V at a defined multiplicity of infection (MOI).

-

Following infection, the cells are incubated in the presence or absence of this compound for a specified period (e.g., 24-72 hours).

-

-

Measurement of Apoptosis: Apoptosis is quantified using various methods:

-

Caspase-3 Activity Assay: The level of active caspase-3, a key executioner caspase in apoptosis, is measured using a colorimetric or fluorometric assay.

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters late apoptotic and necrotic cells) and analyzed by flow cytometry.

-

-

Gene Expression Analysis: To investigate the mechanism, the expression of apoptosis-related genes like BIRC3 is measured using quantitative reverse transcription PCR (qRT-PCR) and confirmed by Western blot analysis.

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways.

Caption: Workflow for In Vitro Antiviral Susceptibility Testing.

Caption: this compound's Proposed Anti-Apoptotic Mechanism in B19V Infection.

Conclusion and Future Directions

The in vitro evidence reviewed in this guide solidifies this compound's position as a highly specific anti-HBV agent with a notable absence of activity against HIV-1. This lack of cross-reactivity is a significant clinical advantage. Furthermore, the discovery of its anti-apoptotic and endothelial-protective effects in the context of Parvovirus B19 infection reveals a novel, host-targeted mechanism of action that warrants further investigation for potential therapeutic applications.

References

- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound exerts no antiviral activity against HIV-1 in vitro and in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound exhibits no inhibitory activity against HIV-1 clinical isolates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Exhibits No Inhibitory Activity against HIV-1 Clinical Isolates In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Reduces Parvovirus B19-Induced Apoptosis in Circulating Angiogenic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Reduces Parvovirus B19-Induced Apoptosis in Circulating Angiogenic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in the Development of Antiviral Strategies against Parvovirus B19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Towards the Antiviral Agents and Nanotechnology-Enabled Approaches Against Parvovirus B19 [frontiersin.org]

The Core Mechanism of Telbivudine in Halting Hepatitis B Virus DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antiviral activity of Telbivudine, a potent nucleoside analog reverse transcriptase inhibitor, against the Hepatitis B virus (HBV). The document details the intracellular journey of this compound to its active form, its targeted inhibition of the viral polymerase, and the resultant termination of HBV DNA synthesis. Furthermore, this guide presents key quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of its mechanism and related experimental workflows.

Introduction: The Clinical Challenge of Chronic Hepatitis B and the Role of Nucleoside Analogs

Chronic Hepatitis B (CHB) infection, affecting millions globally, is a significant cause of liver cirrhosis and hepatocellular carcinoma. The persistence of the virus is primarily due to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as a template for viral replication. Nucleoside and nucleotide analogs (NAs) are the cornerstone of CHB therapy, aiming to suppress HBV replication by targeting the viral DNA polymerase. This compound (L-deoxythymidine), a synthetic thymidine nucleoside analog, has demonstrated significant efficacy in reducing HBV DNA levels in patients.[1] This guide focuses on the intricate molecular details of this compound's action.

The Molecular Mechanism of this compound-Mediated Inhibition of HBV DNA Synthesis

The antiviral activity of this compound is a multi-step process that occurs within the infected hepatocyte. It begins with the passive diffusion of the drug into the cell and culminates in the termination of the growing viral DNA chain.

Intracellular Activation: The Phosphorylation Cascade

This compound, in its prodrug form, is not active. It requires intracellular phosphorylation by host cellular kinases to be converted into its active triphosphate form, this compound-5'-triphosphate.[2][3] This process occurs in three successive steps, catalyzed by cellular kinases.

Targeting the HBV Polymerase: Competitive Inhibition

The active this compound-5'-triphosphate is structurally similar to the natural deoxythymidine triphosphate (dTTP). This structural mimicry allows it to act as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase).[4] It competes with the endogenous dTTP for incorporation into the nascent viral DNA strand during both the reverse transcription of pre-genomic RNA (pgRNA) into the negative-strand DNA and the synthesis of the positive-strand DNA.

Chain Termination: The Final Step in Inhibition

Upon its incorporation into the growing HBV DNA chain, this compound-5'-triphosphate acts as a chain terminator. Although it possesses a 3'-hydroxyl group, its L-configuration sterically hinders the formation of a phosphodiester bond with the subsequent nucleotide, effectively halting further elongation of the DNA strand.[1][2] Notably, this compound exhibits a preferential inhibition of the second-strand (positive-strand) DNA synthesis.[1][5]

Quantitative Efficacy of this compound

The potency of this compound has been quantified in numerous in vitro and clinical studies. The following tables summarize key efficacy data.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC50 | HBV-transfected HepG2 cells | 0.15 µM | [3] |

| IC50 | Duck Hepatitis B Virus (DHBV) in primary duck hepatocytes | 0.2 µM | [3] |

Table 2: Clinical Efficacy of this compound in CHB Patients (1-year data)

| Parameter | This compound (600 mg/day) | Lamivudine (100 mg/day) | Adefovir (10 mg/day) | Reference |

| Mean HBV DNA Reduction (log10 copies/mL) | 6.43 | 5.49 | 4.97 | [1] |

| HBV DNA < 300 copies/mL | 60% | 41% | - | [1] |

| ALT Normalization | 77% | 75% | - | [1] |

| HBeAg Seroconversion | 22% | 23% | - | [1] |

Table 3: this compound Resistance at Year 2

| Patient Population | Resistance Rate | Reference |

| HBeAg-positive | 25.1% | [6] |

| HBeAg-negative | 8.6% | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.

In Vitro HBV DNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of this compound-5'-triphosphate on the enzymatic activity of HBV polymerase.

Objective: To determine the IC50 value of this compound-5'-triphosphate for HBV DNA polymerase.

Materials:

-

HBV-transfected HepG2 cells

-

Lysis buffer (e.g., Tris-HCl, NaCl, NP-40, protease inhibitors)

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)

-

Deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP)

-

[α-³²P]dTTP (radiolabeled deoxythymidine triphosphate)

-

This compound-5'-triphosphate (in a dilution series)

-

Unlabeled dTTP (for competition)

-

DE81 filter paper discs

-

Scintillation fluid and counter

Protocol:

-

Isolation of HBV nucleocapsids:

-

Culture HBV-transfected HepG2 cells to confluency.

-

Lyse the cells using a suitable lysis buffer to release intracellular components, including viral nucleocapsids.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

The supernatant containing the nucleocapsids can be used directly or further purified by sucrose gradient centrifugation.

-

-

Polymerase Reaction:

-

Set up reaction tubes on ice.

-

To each tube, add the reaction buffer, dATP, dGTP, dCTP, and [α-³²P]dTTP.

-

Add varying concentrations of this compound-5'-triphosphate to the experimental tubes. Include a no-inhibitor control and a heat-inactivated polymerase control.

-

Add a fixed amount of the nucleocapsid preparation to each tube to initiate the reaction.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

-

-

Quantification of DNA Synthesis:

-

Spot a small aliquot of each reaction mixture onto DE81 filter paper discs.

-

Wash the discs extensively with a wash buffer (e.g., sodium phosphate buffer) to remove unincorporated nucleotides.

-

Perform a final wash with ethanol and allow the discs to dry completely.

-

Place each disc in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated [α-³²P]dTTP is proportional to the DNA polymerase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound-5'-triphosphate compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in polymerase activity, using non-linear regression analysis.

-

Quantification of HBV DNA in Cell Culture by qPCR

This protocol is for quantifying the reduction of HBV DNA in a cell culture model following treatment with this compound.

Objective: To determine the EC50 value of this compound in inhibiting HBV DNA replication in a cell culture system.

Materials:

-

HBV-producing cell line (e.g., HepG2.2.15)

-

Cell culture medium and supplements

-

This compound (in a dilution series)

-

DNA extraction kit

-

qPCR primers and probe specific for a conserved region of the HBV genome

-

qPCR master mix

-

Real-time PCR instrument

Protocol:

-

Cell Culture and Treatment:

-

Seed the HBV-producing cells in multi-well plates and allow them to adhere and grow.

-

Treat the cells with a range of concentrations of this compound. Include a no-drug control.

-

Incubate the cells for a specified period (e.g., 5-7 days), replacing the medium with fresh drug-containing medium as needed.

-

-

DNA Extraction:

-

Harvest the cells and/or the culture supernatant.

-

Extract total DNA from the cells or viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR master mix containing the qPCR buffer, dNTPs, forward and reverse primers, a fluorescent probe, and Taq polymerase.

-

Add a specific volume of the extracted DNA to each well of a qPCR plate.

-

Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling program. The instrument will measure the fluorescence emitted during the amplification of the HBV DNA target.

-

-

Data Analysis:

-

Generate a standard curve using a serial dilution of a plasmid containing the HBV target sequence to determine the absolute copy number of HBV DNA in each sample.

-

Calculate the percentage of reduction in HBV DNA levels for each this compound concentration compared to the no-drug control.

-

Plot the percentage of reduction against the logarithm of the drug concentration.

-

Determine the EC50 value, the concentration of this compound that results in a 50% reduction in HBV DNA levels, using non-linear regression analysis.

-

This compound and Cellular Signaling: An Immunomodulatory Role

While the primary mechanism of this compound is the direct inhibition of viral replication, emerging evidence suggests it may also exert immunomodulatory effects. Treatment with this compound has been associated with changes in the host's immune response to HBV.

Specifically, studies have indicated that this compound treatment can influence the balance of T-helper cell (Th1/Th2) cytokine production and downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on T-cells.[7] A reduction in PD-L1, an immune checkpoint protein, can lead to enhanced T-cell function and a more robust antiviral immune response.

Conclusion

This compound is a potent and specific inhibitor of HBV DNA synthesis. Its mechanism of action, involving intracellular phosphorylation to an active triphosphate form, competitive inhibition of the viral polymerase, and subsequent chain termination, is well-established. The quantitative data from both in vitro and clinical studies underscore its efficacy in significantly reducing HBV viral load. The provided experimental protocols offer a framework for the continued investigation of this compound and the development of new antiviral therapies. Furthermore, the emerging understanding of its immunomodulatory effects opens new avenues for research into combination therapies that could lead to a functional cure for chronic hepatitis B.

References

- 1. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical features of adverse reactions associated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Double-edged sword of JAK/STAT signaling pathway in viral infections: novel insights into virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound preserves T‐helper 1 cytokine production and downregulates programmed death ligand 1 in a mouse model of viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Telbivudine Triphosphate: An In-Depth Technical Guide to the Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telbivudine, a synthetic L-nucleoside analog of thymidine, is a potent antiviral agent used in the treatment of chronic hepatitis B. Its therapeutic efficacy is entirely dependent on its intracellular conversion to the active metabolite, this compound 5'-triphosphate. This technical guide provides a comprehensive overview of the core pharmacology of this compound triphosphate, including its mechanism of action, intracellular metabolism, and inhibitory activity against the hepatitis B virus (HBV) DNA polymerase. Detailed experimental protocols for key assays and quantitative data on its antiviral potency and resistance profile are presented to support further research and drug development efforts in the field of antiviral therapy.

Introduction

This compound is a nucleoside reverse transcriptase inhibitor (NRTI) that has demonstrated significant efficacy in suppressing HBV replication.[1][2][3] Like all NRTIs, this compound is a prodrug that must undergo intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[4][5] This active metabolite, this compound 5'-triphosphate, serves as the key effector molecule that directly interacts with and inhibits the viral polymerase, a critical enzyme in the HBV replication cycle.[3][5] Understanding the intricate details of this compound's metabolic activation and the precise mechanism of action of its triphosphate form is paramount for optimizing its therapeutic use, anticipating potential drug resistance, and developing next-generation anti-HBV agents.

Intracellular Metabolism and Activation Pathway

The conversion of this compound to its active triphosphate metabolite is a crucial three-step enzymatic process that occurs within the host cell, primarily hepatocytes.[6] This phosphorylation cascade is catalyzed by host cellular kinases.[5]

The metabolic activation pathway can be visualized as follows:

The intracellular half-life of this compound triphosphate is approximately 14 hours, which supports once-daily dosing regimens.[1]

Mechanism of Action of this compound Triphosphate

This compound triphosphate inhibits HBV DNA synthesis through a dual mechanism of action:

-

Competitive Inhibition of HBV DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the nascent viral DNA chain by the HBV DNA polymerase (reverse transcriptase).[1]

-

Chain Termination: Upon incorporation into the viral DNA, this compound lacks a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This leads to the premature termination of the growing DNA chain, effectively halting viral replication.[3]

Notably, this compound triphosphate preferentially inhibits the second-strand synthesis of HBV DNA.[2]

The mechanism of action is depicted in the following signaling pathway:

Quantitative Data

The following tables summarize the available quantitative data on the antiviral activity and resistance profile of this compound and its active triphosphate form.

Table 1: Antiviral Activity of this compound and its Triphosphate Metabolite

| Compound | Assay System | Parameter | Value | Reference |

| This compound | Hepatoma Cell Culture | IC50 | 0.05 - 0.65 µM | [6] |

| This compound | Primary Duck Hepatocytes | IC50 | 0.18 µM | [6] |

| This compound 5'-triphosphate | Woodchuck Hepatitis Virus DNA Polymerase | IC50 | 0.24 µM | [6] |

Table 2: In Vitro Resistance Profile of this compound

| HBV Polymerase Mutant | Fold-Change in this compound Activity (IC50) | Reference |

| M204I | 353 - >1000 | [7] |

| L80I/M204I | 353 - >1000 | [7] |

| Adefovir-resistant (N236T) | 0.5 | [1] |

| Tenofovir-resistant (A181V/A194T) | 1.0 | [1] |

Experimental Protocols

Measurement of Intracellular this compound Triphosphate Concentration

A robust method for quantifying the intracellular concentration of this compound triphosphate is crucial for pharmacokinetic and pharmacodynamic studies. A common approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: Plate hepatocytes (e.g., HepG2 cells) in appropriate culture vessels and grow to a desired confluency.

-

Drug Incubation: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Cell Harvesting: Aspirate the medium, wash the cells with ice-cold phosphate-buffered saline (PBS), and detach the cells (e.g., using trypsin).

-

Cell Lysis and Extraction: Lyse the cells using a suitable extraction buffer (e.g., cold 70% methanol) to release the intracellular metabolites.

-

Sample Preparation: Centrifuge the cell lysate to pellet cellular debris. The supernatant containing the intracellular metabolites is then collected and prepared for LC-MS/MS analysis (e.g., by drying and reconstitution in a suitable solvent).

-

LC-MS/MS Analysis: Separate the intracellular metabolites using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer. Utilize a specific precursor-to-product ion transition for this compound triphosphate for accurate detection and quantification.

-

Quantification: Generate a standard curve using known concentrations of a this compound triphosphate analytical standard. Determine the concentration of this compound triphosphate in the cell extracts by comparing their peak areas to the standard curve.

HBV DNA Polymerase Inhibition Assay

This assay is used to determine the inhibitory activity of this compound triphosphate against the HBV DNA polymerase.

Detailed Methodology:

-

Enzyme and Template-Primer: Obtain purified, recombinant HBV DNA polymerase and a suitable template-primer (e.g., a synthetic DNA-RNA hybrid that mimics the natural substrate).

-

Reaction Mixture: Prepare a reaction mixture containing the HBV DNA polymerase, the template-primer, a mixture of dNTPs (dATP, dCTP, dGTP, and radiolabeled or fluorescently labeled dTTP), and varying concentrations of this compound triphosphate.

-

Reaction Incubation: Initiate the polymerase reaction by adding the enzyme and incubate at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction (e.g., by adding EDTA).

-

Product Detection: Separate the radiolabeled or fluorescently labeled DNA product from the unincorporated dNTPs (e.g., by gel electrophoresis or filter binding assays).

-

Data Analysis: Quantify the amount of product formed at each concentration of this compound triphosphate. Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the polymerase activity by 50%.

Conclusion

This compound triphosphate is the cornerstone of the antiviral activity of this compound against HBV. Its formation through intracellular phosphorylation and its subsequent competitive inhibition of the viral DNA polymerase, leading to chain termination, are well-established mechanisms. The quantitative data presented in this guide, although not exhaustive, provide valuable insights into its potency and resistance profile. The detailed experimental protocols offer a foundation for researchers to further investigate the nuances of this compound's pharmacology and to explore novel antiviral strategies. A deeper understanding of the interactions between this compound triphosphate and the HBV polymerase, particularly in the context of emerging resistance mutations, will be critical for the continued effective management of chronic hepatitis B.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound: A new treatment for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The intracellular activation of lamivudine (3TC) and determination of 2′-deoxycytidine-5′-triphosphate (dCTP) pools in the presence and absence of various drugs in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nonclinical Safety Profile of this compound, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a nucleoside analog inhibitor of HBV polymerase, has a different in vitro cross-resistance profile than the nucleotide analog inhibitors adefovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway to Antiviral Activity: A Technical Guide to the Cellular Uptrypsin and Metabolism of Telbivudine in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Telbivudine (L-deoxythymidine), a potent synthetic nucleoside analog, is a critical therapeutic agent in the management of chronic hepatitis B virus (HBV) infection. Its efficacy is entirely dependent on its entry into target hepatocytes and its subsequent intracellular conversion into the active antiviral moiety. This technical guide provides a comprehensive overview of the cellular transport and metabolic activation pathways of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core processes.

Cellular Uptake: Crossing the Hepatocyte Membrane